Mibolerone

Description

This compound is a potent anabolic steroid which is both higher affinity and more selective for the androgen receptor than metribolone.

Structure

3D Structure

Properties

IUPAC Name |

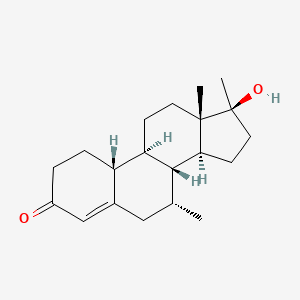

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQMMNYJKCSPET-OMHQDGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036489 | |

| Record name | Mibolerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3704-09-4 | |

| Record name | Mibolerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mibolerone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibolerone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIBOLERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mibolerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mibolerone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIBOLERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OGY4BOR8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mibolerone's Mechanism of Action in Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), exerts its physiological effects primarily through its interaction with the androgen receptor (AR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on AR signaling. It details the binding kinetics, downstream transcriptional effects, and the dual agonistic activities of this compound on both the androgen and progesterone receptors. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound (7α,17α-dimethyl-19-nortestosterone), also known as dimethylnortestosterone (DMNT), is a synthetic, orally active AAS derived from nandrolone.[1] Initially developed for veterinary use to control estrus in female dogs, its high potency and strong binding affinity for the androgen receptor have made it a subject of interest in endocrinological research.[1] this compound is recognized for its significant anabolic and androgenic effects, which are substantially greater than those of testosterone.[2][3] Its mechanism of action is centered on its function as a potent agonist of the androgen receptor, initiating a cascade of cellular events that modulate gene expression.[2]

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4] Its signaling cascade is crucial for the development and maintenance of male characteristics, as well as having broader physiological roles. The canonical AR signaling pathway can be summarized as follows:

-

Ligand Binding: In the absence of an androgen, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[5] The binding of an androgen, such as dihydrotestosterone (DHT) or a synthetic agonist like this compound, to the ligand-binding domain (LBD) of the AR induces a conformational change.[5][6]

-

HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs, exposing the AR's nuclear localization signal.[5] The activated AR monomers then form homodimers.[5]

-

Nuclear Translocation: The AR homodimer translocates into the nucleus.[5][6]

-

DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5][6]

-

Transcriptional Regulation: The DNA-bound AR recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the synthesis of specific proteins and subsequent physiological effects.[4][5]

Canonical Androgen Receptor Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. legalfitness.uk [legalfitness.uk]

- 3. grizzmarketing.com [grizzmarketing.com]

- 4. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis and chemical characterization of Mibolerone for research

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Mibolerone

Introduction

This compound, also known as 7α,17α-dimethyl-19-nortestosterone (DMNT), is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Its chemical formula is C₂₀H₃₀O₂ and it has a molar mass of 302.458 g·mol⁻¹.[1][2] this compound is recognized for its high affinity and selectivity for the androgen receptor (AR), making it a valuable tool in research for studying androgen-mediated signaling pathways.[2][3][4] It has been used as a ligand for the characterization and quantification of androgen receptors in various tissues.[4] This guide provides a detailed overview of the synthesis and chemical characterization of this compound for research purposes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

| Synonyms | 7α,17α-dimethyl-19-nortestosterone (DMNT), Cheque Drops, Matenon | [1] |

| CAS Number | 3704-09-4 | [1] |

| Molecular Formula | C₂₀H₃₀O₂ | [1] |

| Molar Mass | 302.45 g/mol | [2] |

| Melting Point | 193-196 °C | [5] |

| Form | White crystalline solid | [6] |

| Solubility | DMSO: 5 mg/mL (warmed) | [7] |

Synthesis of this compound

Several synthetic routes for this compound have been described, with a common starting material being nandrolone or its derivatives.[1][8] A notable method involves a four-step synthesis starting from estr-5(10)-en-3,17-dione, with an overall yield of 47.0%.[8] Another well-documented synthesis begins with nandrolone.[1]

Synthesis from Nandrolone

This synthetic pathway involves the introduction of two methyl groups at the 7α and 17α positions of the nandrolone backbone.

Experimental Protocol: Synthesis from a 6-dehydrogenation product

This protocol describes the final step in a synthetic route to this compound, achieving a yield of 72.5%.[5]

Materials and Reagents:

-

6-dehydrogenation product (compound 6)

-

2.2 mol/L ethereal methyl lithium solution

-

Cuprous iodide

-

Benzene

-

Saturated ammonium chloride solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Under a nitrogen atmosphere, cool a freshly prepared 2.2 mol/L ethereal methyl lithium solution (30.0 mL) in an ice bath with stirring.

-

Add 4.00 g (21 mmol) of cuprous iodide and 3.00 g (10.5 mmol) of the 6-dehydrogenation product.

-

Monitor the reaction by Thin Layer Chromatography (TLC). After completion, stir the reaction mixture at 25°C for 4 hours.

-

Remove the cooling bath and stir for an additional 30 minutes.

-

Pour the mixture into a cooled saturated ammonium chloride solution and add benzene while stirring.

-

Filter the reaction mixture through silica gel to remove the resulting solid. Wash the solid twice with benzene.

-

Separate the organic layer from the aqueous phase. Wash the organic layer with saturated ammonium chloride and saturated sodium chloride until neutral.

-

Dry the organic layer with anhydrous sodium sulfate and evaporate under vacuum to yield an oily residue.

-

Purify the residue by flash chromatography to obtain this compound.

Chemical Characterization

The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A reverse-phase method is typically employed.[9]

Table 2: HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV |

| Note | For Mass-Spec compatible applications, replace phosphoric acid with formic acid.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound.

Table 3: Selected ¹³C and ¹H NMR Chemical Shifts for this compound

| Carbon Atom | ¹³C Chemical Shift (δ, ppm)[5] | Proton | ¹H Chemical Shift (δ, ppm)[5] |

| C-3 | 199.6 | C4-H | 7.272 (1H) |

| C-4 | 123.8 | C6-H | 2.481/2.468 (2H) |

| C-5 | 171.3 | - | - |

| C-17 | 81.5 | - | - |

| C-13 | 55.7 | - | - |

| C-14 | 50.1 | - | - |

| 17'-αCH₃ | 25.8 | - | - |

| 7'-αCH₃ | 17.4 | - | - |

| C-18 | 13.8 | - | - |

Mass Spectrometry (MS)

GC-MS and LC-MS/MS are used to determine the molecular weight and fragmentation pattern of this compound and its metabolites.[10][11][12]

Table 4: GC-MS Fragmentation Data for this compound (as TMS derivative)

| m/z | Interpretation | Relative Abundance | Reference |

| 446 | Molecular ion [M]⁺ | 85% | [12] |

| 431 | Loss of methyl [M-CH₃]⁺ | Base Peak | [12] |

| 356 | Loss of TMS | 20% | [12] |

| 341 | Loss of TMS + methyl | 40% | [12] |

| 301 | - | 85% | [12] |

Experimental Protocol: GC-MS Analysis [10]

-

Column: HP-1 column (17m, 0.2 mm I.D., 0.11 µm film thickness).

-

Injector and Interface Temperature: 280°C.

-

Temperature Program: Initial 180°C, ramp 1 at 3.3°C/min to 231°C, ramp 2 at 30°C/min to 310°C, hold for 2 min.

-

Carrier Gas: Helium at a flow rate of 0.8 ml/min.

-

Mass Spectra Acquisition: Full scan mode from m/z 50 to 650.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the this compound molecule.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 3421 | -OH (hydroxyl) | [5] |

| 1715 | C=O (ketone) | [5] |

| 1642 | C=C (alkene) | [5] |

Mechanism of Action

This compound exerts its biological effects primarily by binding to and activating intracellular androgen receptors.[3] It has a higher affinity for the androgen receptor than the related potent AAS metribolone.[1] Additionally, this compound exhibits significant progestogenic activity through its interaction with the progesterone receptor (PR).[1][4] In some contexts, like breast cancer cells, it has shown a dual androgenic and progestagenic action.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. legalfitness.uk [legalfitness.uk]

- 4. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 3704-09-4 [amp.chemicalbook.com]

- 7. This compound ≥98% (HPLC) | 3704-09-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. dshs-koeln.de [dshs-koeln.de]

In-Vitro Binding Affinity of Mibolerone to Androgen and Progesterone Receptors: A Technical Guide

This technical guide provides a comprehensive overview of the in-vitro binding affinity of the synthetic steroid mibolerone to androgen and progesterone receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and drug design. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the associated workflows and signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for both the androgen receptor (AR) and the progesterone receptor (PR). The following tables summarize the quantitative data from in-vitro binding studies.

Table 1: Dissociation Constants (Kd) of this compound for Androgen and Progesterone Receptors

| Receptor | Tissue/Cell Source | Ligand | Dissociation Constant (Kd) [nM] | Reference |

| Androgen Receptor | Human Benign Hyperplastic Prostate Cytosol | This compound | 1.5 | [1][2] |

| Androgen Receptor | Human Benign Hyperplastic Prostate Cytosol | R1881 | 2.3 | [1][2] |

| Progesterone Receptor | Human Benign Hyperplastic Prostate Cytosol | This compound | 5.9 | [1][2] |

| Progesterone Receptor | Rabbit Uterus | This compound | 1.1 | [1][2] |

Table 2: Inhibition Constants (Ki) of this compound

| Target | Ligand | Inhibition Constant (Ki) [nM] | Reference |

| Human Sex Steroid Binding Protein | This compound | 540 | [1][2] |

Experimental Protocols

The binding affinity of this compound to androgen and progesterone receptors is typically determined using competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols.

Principle of the Assay

This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand for binding to the target receptor (AR or PR). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Materials and Reagents

-

Receptor Source: Cytosolic fractions from target tissues (e.g., human prostate, rabbit uterus) or recombinant human androgen and progesterone receptors.

-

Radioligand: Tritiated this compound ([³H]-Mibolerone) or another high-affinity radioligand such as [³H]-R1881 for AR or [³H]-progesterone for PR.

-

Unlabeled Ligands: this compound, dihydrotestosterone (DHT), R1881, progesterone, and other steroids for competition studies.

-

Assay Buffer: Tris-HCl or HEPES buffer containing additives to stabilize the receptor, such as glycerol, dithiothreitol (DTT), and molybdate.

-

Separation Medium: Hydroxyapatite slurry or dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail: For quantification of radioactivity.

-

Multi-well plates, filters, and a liquid scintillation counter.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Detailed Procedure

-

Receptor Preparation: Homogenize the target tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the soluble receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: In a multi-well plate, set up the following reaction tubes:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand, and the receptor preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of the corresponding unlabeled hormone (e.g., DHT for AR, progesterone for PR), and the receptor preparation.

-

Competitive Binding: Add assay buffer, radioligand, the receptor preparation, and varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: Add an equal volume of ice-cold hydroxyapatite slurry or dextran-coated charcoal to each well. Incubate for a short period with intermittent mixing. Centrifuge the plates to pellet the adsorbent with the bound receptor-ligand complexes.

-

Quantification: Carefully aspirate the supernatant containing the free radioligand. Wash the pellet with assay buffer. Add scintillation cocktail to the pellet, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

This compound, as an androgen, exerts its biological effects by binding to and activating the androgen receptor. Its progestogenic activity is mediated through the progesterone receptor. The simplified signaling pathway for these nuclear receptors is depicted below.

Caption: Simplified signaling of androgen and progesterone receptors.

Conclusion

This compound is a potent steroid that demonstrates high in-vitro binding affinity for both androgen and progesterone receptors. The data presented in this guide, obtained through competitive radioligand binding assays, are crucial for understanding its pharmacological profile. The detailed experimental protocols and visualized workflows provide a foundation for researchers to design and execute similar studies for the characterization of steroid receptor ligands. The dual activity of this compound, acting through both AR and PR, highlights the importance of comprehensive receptor binding profiling in drug development.

References

Pharmacokinetics and Metabolic Stability of Mibolerone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone (7α,17α-dimethyl-19-nortestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) originally developed for veterinary use.[1][2] Despite its high anabolic activity, comprehensive pharmacokinetic and metabolic stability data in preclinical animal models remain limited in publicly available literature. This technical guide synthesizes the current knowledge on the pharmacokinetics and metabolism of this compound, providing a resource for researchers in drug development and toxicology. Due to the scarcity of quantitative data, this guide also presents detailed, adaptable experimental protocols for conducting future pharmacokinetic and metabolic stability studies in rodent models. Furthermore, it visualizes the established signaling pathway for androgens, the primary mechanism of action for this compound.

Introduction

This compound is a 17α-alkylated derivative of nandrolone (19-nortestosterone) known for its high affinity and selectivity for the androgen receptor (AR).[3][4] Its chemical structure confers resistance to metabolic breakdown, contributing to its potency.[1][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile and metabolic stability of this compound is crucial for assessing its therapeutic potential and toxicological risk. This document aims to consolidate the available data and provide standardized methodologies for further investigation.

Pharmacokinetics of this compound

Quantitative pharmacokinetic data for this compound in animal models is not extensively documented in peer-reviewed literature. One review article mentions a short half-life of approximately 4 hours, though the primary study supporting this is not cited.[6] A study in Beagle bitches detected serum concentrations of this compound using radioimmunoassay, indicating oral absorption, but did not provide specific pharmacokinetic parameters such as Cmax, Tmax, or AUC.[1]

Due to the lack of quantitative data, the following table remains unpopulated. It serves as a template for future studies to report key pharmacokinetic parameters of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Data Not Available)

| Parameter | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Reference |

| This compound | Rat | ||||||||

| This compound | Dog | ||||||||

| This compound | Mouse |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Metabolic Stability and Metabolism of this compound

The metabolic stability of this compound has been investigated primarily through in vitro and in vivo metabolite identification studies. This compound is noted to be relatively stable to metabolic conversion in the rat ventral prostate.[5]

In Vitro Metabolism:

Studies using beagle liver microsomes have identified several Phase I metabolites of this compound.[6][7] The primary metabolic pathways observed were hydroxylation and oxidation.[6][7]

In Vivo Metabolism:

Following oral administration to greyhound dogs, a major metabolite identified in the urine was a tetrahydro-mibolerone compound, suggesting reduction of the A-ring.[8][9] Urinary metabolite profiling in greyhounds also revealed the presence of monohydroxylated and oxidized metabolites, which were found to be primarily conjugated with glucuronic acid.[8][10] Sulfate conjugation did not appear to be a significant pathway for excretion in this model.[8][10]

Microbial Biotransformation:

As a model for mammalian metabolism, microbial biotransformation studies using various fungi have demonstrated the capacity for extensive hydroxylation of the this compound scaffold at multiple positions.[1][11]

Table 2: Identified Metabolites of this compound

| Metabolite | Species/System | Matrix | Metabolic Pathway | Reference |

| Monohydroxylated Mibolerones | Canine (Beagle) | Liver Microsomes | Hydroxylation | [6][7] |

| Oxidized this compound | Canine (Beagle) | Liver Microsomes | Oxidation | [6][7] |

| Tetrahydro-mibolerone | Canine (Greyhound) | Urine | A-ring Reduction | [8][9] |

| Glucuronide Conjugates | Canine (Greyhound) | Urine | Glucuronidation | [8][10] |

| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Cunninghamella blakesleeana | Culture | Hydroxylation | [1][11] |

| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Cunninghamella blakesleeana | Culture | Hydroxylation | [1][11] |

| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | Cunninghamella blakesleeana | Culture | Hydroxylation | [1][11] |

| 11β,17β-dihydroxy-(20-hydroxymethyl)-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |

| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |

| 1α,11β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |

| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Macrophomina phaseolina | Culture | Hydroxylation | [1][11] |

Proposed Experimental Protocols for Pharmacokinetic Studies in Rats

The following protocols are provided as a guide for researchers designing pharmacokinetic studies of this compound in a rat model.

Animal Model

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the study.

Dosing

-

Formulation: this compound can be dissolved in a suitable vehicle such as a mixture of ethanol, propylene glycol, and water. The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg.

-

Route of Administration: Oral gavage is a common and precise method for oral administration.

Blood Sampling

-

Cannulation: For serial blood sampling from a single animal, cannulation of the jugular vein is recommended.

-

Sampling Time Points: A typical sampling schedule for an oral dosing study would include pre-dose (0 h) and post-dose time points at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Sample Collection: Approximately 0.2-0.3 mL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.

Tissue Distribution (Optional)

-

Study Design: A separate cohort of animals should be used for tissue distribution studies. Animals are euthanized at predetermined time points after dosing.

-

Tissue Harvesting: Tissues of interest (e.g., liver, kidney, muscle, fat, brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are then stored at -80°C until homogenization and analysis.

Analytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract this compound from plasma and tissue homogenates.

-

Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Figure 1. Experimental workflow for a pharmacokinetic study of this compound in rats.

Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its primary effects by binding to and activating the androgen receptor (AR). The canonical AR signaling pathway is initiated by the binding of the androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-activators and the general transcriptional machinery, leading to the transcription of genes involved in various physiological processes, including muscle growth.

Figure 2. Canonical androgen receptor signaling pathway activated by this compound.

Conclusion

The publicly available data on the pharmacokinetics of this compound in animal models is notably sparse, highlighting a significant gap in the understanding of this potent anabolic steroid. While qualitative metabolic pathways have been explored, a comprehensive quantitative ADME profile is lacking. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct standardized and thorough investigations into the pharmacokinetics and metabolic stability of this compound. Such studies are essential for a complete toxicological and pharmacological assessment of this compound. Further research is warranted to generate the quantitative data necessary to populate the pharmacokinetic parameter tables and to fully elucidate the in vivo disposition of this compound and its metabolites.

References

- 1. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]

- 2. Pharmacology of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Drug metabolism: in vitro biotransformation of anabolic steroids in canines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. Characterization of urinary metabolites of testosterone, methyltestosterone, this compound and boldebone in greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Mibolerone's Impact on Gene Expression in Hormone-Responsive Tissues: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Mibolerone, a potent synthetic androgen, exerts significant influence on gene expression in hormone-responsive tissues primarily through its interaction with the androgen receptor (AR) and, to a notable extent, the progesterone receptor (PR). This guide provides a comprehensive technical overview of the molecular mechanisms and downstream transcriptional effects of this compound in key tissues such as the prostate, breast, liver, and skeletal muscle. The information presented herein is intended to support further research and drug development efforts related to androgen signaling and its modulation.

Core Mechanism of Action

This compound, like other androgens, diffuses across the cell membrane and binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription. This compound is also known to bind with high affinity to the progesterone receptor, which can lead to both androgenic and progestagenic effects in certain tissues.[1][2][3]

This compound's Effects on Gene Expression in Prostate Cancer

In the androgen-responsive LNCaP human prostate cancer cell line, this compound has been shown to have a profound impact on gene expression, leading to an inhibition of cell proliferation.[4] A key target of this compound's action is the proto-oncogene c-myc, which is significantly downregulated at the level of transcription initiation.[4] This effect is mediated through the androgen receptor.[4]

Furthermore, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) data from the Gene Expression Omnibus (GEO) dataset GSE62442 provides genome-wide insights into AR binding in LNCaP cells following this compound treatment. Analysis of this data reveals AR binding sites in the vicinity of numerous genes, suggesting direct regulation by this compound. A selection of genes with significant AR binding peaks near their transcription start sites (TSS) is presented in Table 1.

Table 1: Selected Genes with Significant Androgen Receptor Binding Sites in LNCaP Cells Treated with this compound (10 nmol/l)

| Gene Symbol | Chromosome | Peak Location (Relative to TSS) | Peak Score |

| KLK3 | chr19 | -4158 | 150.7 |

| TMPRSS2 | chr21 | -13860 | 125.3 |

| FKBP5 | chr6 | +5824 | 110.9 |

| NDRG1 | chr8 | -2570 | 98.2 |

| ABCC4 | chr13 | +12345 | 85.6 |

| MYC | chr8 | +25000 | 76.4 |

Data derived from analysis of GEO dataset GSE62442, sample GSM1328169. The peak score is an indicator of the strength of the binding signal.

This compound's Influence on Gene Expression in Breast Cancer

In breast cancer cells, this compound's effects are complex due to its interaction with both the AR and PR. In estrogen receptor-positive (ER+) breast cancer cell lines, this compound can inhibit estradiol-induced proliferation.[5] A notable effect is the potent downregulation of the progesterone receptor (PGR) gene. At a concentration of 1nM, this compound has been shown to eliminate PR expression in T-47D breast cancer cells.[5] this compound has also been demonstrated to up-regulate the expression of Estrogen Receptor Beta (ERβ) in MDA-MB-231 breast cancer cells, with a significant increase in ERβ mRNA and protein levels observed after treatment with 10 nM this compound for 48 hours.[6]

Table 2: Effect of this compound on Progesterone Receptor and Estrogen Receptor Beta Expression in Breast Cancer Cells

| Cell Line | Treatment | Target Gene | Observed Effect | Reference |

| T-47D | 1nM this compound | Progesterone Receptor (PR) | Elimination of expression | [5] |

| MDA-MB-231 | 10nM this compound (48h) | Estrogen Receptor Beta (ERβ) | Increased mRNA and protein expression | [6] |

This compound's Effects on Gene Expression in Liver and Skeletal Muscle

While direct, comprehensive transcriptomic data for this compound in liver and skeletal muscle is limited, studies on other anabolic-androgenic steroids (AAS) provide insights into the likely gene expression changes.

Liver: The liver is a key site for steroid metabolism. Transcriptomic analyses of liver tissue from animals treated with other synthetic androgens have revealed changes in genes involved in lipid metabolism, steroid metabolism, and xenobiotic detoxification pathways. It is plausible that this compound would induce similar changes in gene expression.[7][8]

Skeletal Muscle: In skeletal muscle, AAS are known to promote hypertrophy by altering the expression of genes involved in muscle protein synthesis and degradation. A systematic review of the effects of various AAS on skeletal muscle gene expression identified commonly upregulated genes including IGF1 (Insulin-like growth factor 1), MYOD1 (Myogenic differentiation 1), and MYOG (Myogenin).[9] These genes are critical regulators of muscle growth and differentiation. It is highly probable that this compound, as a potent androgen, would also upregulate these and other genes associated with anabolic processes in skeletal muscle.[9][10]

Signaling Pathways Modulated by this compound

The primary signaling pathway activated by this compound is the Androgen Receptor (AR) signaling pathway . Upon ligand binding, the AR translocates to the nucleus and acts as a transcription factor.

Due to its affinity for the Progesterone Receptor (PR) , this compound can also activate the PR signaling pathway, which shares similarities with the AR pathway in terms of nuclear translocation and DNA binding.

This compound may also indirectly influence other signaling cascades. For instance, cross-talk between steroid hormone receptors and growth factor signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway , has been documented. While direct evidence for this compound's modulation of the MAPK pathway is not abundant, it is plausible that activation of AR by this compound could lead to downstream effects on ERK1/2 phosphorylation and the expression of MAPK target genes.[11]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target genes in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture hormone-responsive cells (e.g., LNCaP, T-47D) in appropriate media.

-

Treat cells with desired concentrations of this compound or vehicle control for a specified duration.

-

-

RNA Isolation:

-

Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Western Blot Analysis for Protein Expression

This protocol details the procedure to assess the protein levels of AR, PR, or other target proteins following this compound treatment.

-

Cell Lysis and Protein Quantification:

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This workflow outlines the key steps to identify the genomic binding sites of the androgen receptor in response to this compound.

Conclusion

This compound is a powerful modulator of gene expression in hormone-responsive tissues, acting through both androgen and progesterone receptors. Its effects are tissue-specific and include the regulation of key genes involved in cell proliferation, differentiation, and metabolism. While a substantial amount is known about its impact on prostate and breast cancer cells, further genome-wide transcriptomic and proteomic studies are warranted to fully elucidate its effects in other tissues like the liver and skeletal muscle. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biological activities of this compound and other synthetic androgens.

References

- 1. Implications of RNA-seq in the detection of anabolic steroid use and harnessing of the molecular mechanism of muscle memory | World Anti Doping Agency [wada-ama.org]

- 2. 7 alpha-17 alpha-Dimethyl-19-nortestosterone (this compound) induces conformational changes in progesterone receptors distinct from those induced by ORG 2058 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional down-regulation of c-myc in human prostate carcinoma cells by the synthetic androgen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative actions of the synthetic androgen, this compound, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic and lipid profiling analysis reveals a functional interplay between testosterone and growth hormone in hypothyroid liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic and lipid profiling analysis reveals a functional interplay between testosterone and growth hormone in hypothyroid liver | accedaCRIS [accedacris.ulpgc.es]

- 9. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.duke.edu [sites.duke.edu]

- 11. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Pursuit of Mibolerone: A Technical Guide to Metabolite Identification and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the identification and structural elucidation of Mibolerone metabolites. This compound (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid, undergoes extensive metabolic transformation in vivo. Understanding these metabolic pathways is crucial for drug development, toxicology, and anti-doping efforts. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate workflows and metabolic pathways involved in the analysis of this compound and its derivatives.

Introduction to this compound Metabolism

This compound is subject to a range of metabolic modifications, primarily through oxidation and reduction reactions, followed by conjugation for excretion. The primary routes of metabolism include hydroxylation at various positions on the steroid nucleus and reduction of the A-ring. These transformations result in a diverse array of metabolites, the identification of which requires sophisticated analytical techniques. This guide will focus on the established methods for extracting, identifying, and characterizing these metabolites from biological matrices.

Identified this compound Metabolites

The following table summarizes the key metabolites of this compound that have been identified in various studies, including human, animal, and in vitro models.

| Metabolite Name | Chemical Structure/Modification | Biological Matrix | Analytical Method(s) | Reference |

| 5β-reduced this compound | Reduction of A-ring | Human Urine | GC-MS/MS | [1] |

| Tetrahydrothis compound | Reduction of A-ring and 3-keto group | Human Urine | GC-MS/MS | [1][2] |

| Dihydroxythis compound | Hydroxylation | Human Urine | GC-MS/MS | [1] |

| Monohydroxylated mibolerones | Hydroxylation | Greyhound Dog Urine | HPLC/MS | [3][4] |

| Oxidized this compound | Oxidation | Greyhound Dog Urine | HPLC/MS | [3][4] |

| 10β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |

| 6β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |

| 6β,10β,17β-trihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |

| 11β,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |

| 1α,17β-dihydroxy-7α,17α-dimethylestr-4-en-3-one | Hydroxylation | Microbial Biotransformation | NMR, MS | [5][6] |

Experimental Protocols

The successful identification of this compound metabolites hinges on meticulous sample preparation and the application of high-resolution analytical instrumentation. Below are detailed protocols for the key experimental stages.

Protocol 1: Extraction and Hydrolysis of this compound Metabolites from Urine[1]

This protocol is designed for the extraction of both free and conjugated metabolites from urine samples for subsequent GC-MS analysis.

-

Sample Preparation: To 2 mL of urine, add an appropriate internal standard.

-

Enzymatic Hydrolysis: Adjust the pH of the urine to 7.0 and add β-glucuronidase from E. coli. Incubate the mixture at 50-55°C for 1-3 hours to cleave the glucuronide conjugates.

-

Alkalinization: After hydrolysis, add solid carbonate buffer to raise the pH.

-

Liquid-Liquid Extraction: Extract the deconjugated metabolites with 5 mL of diethyl ether.

-

Centrifugation: Centrifuge the sample to achieve phase separation.

-

Solvent Evaporation: Transfer the ethereal layer to a new tube and evaporate to dryness under a stream of nitrogen.

Protocol 2: Derivatization for GC-MS Analysis[1]

Derivatization is essential to increase the volatility and thermal stability of the steroid metabolites for gas chromatography.

-

Reagent Preparation: Prepare a derivatizing solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylsilylimidazole (TMSI), and dithioerythritol (1000:3:1 v/v/w).

-

Derivatization Reaction: Add 50 µL of the derivatizing solution to the dried extract from Protocol 1.

-

Incubation: Heat the mixture at 70°C for 30 minutes.

-

Injection: Inject 1-2 µL of the derivatized solution into the GC-MS system.

Protocol 3: Microbial Transformation of this compound[7][8]

Fungal biotransformation can be used to generate hydroxylated metabolites of this compound, which can serve as reference standards or provide insights into mammalian metabolism.

-

Culture Preparation: Grow cultures of fungi such as Cunninghamella blakesleeana or Macrophomina phaseolina in a suitable growth medium.

-

Substrate Addition: Add a solution of this compound to the fungal cultures.

-

Incubation: Incubate the cultures for a specified period (e.g., 12 days) under controlled temperature and agitation.

-

Extraction: After incubation, extract the metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the individual metabolites from the crude extract using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[7]

Analytical Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound metabolites are accomplished through a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): GC-MS is a cornerstone technique for the analysis of steroid metabolites.[2][3][8] After derivatization, metabolites are separated based on their volatility and retention time, and their mass spectra provide crucial information about their molecular weight and fragmentation patterns, aiding in structural identification.[1][2] Tandem mass spectrometry (GC-MS/MS) further enhances specificity and sensitivity, allowing for the differentiation of isomeric metabolites.[1][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is particularly useful for analyzing conjugated metabolites directly without the need for hydrolysis, as well as for non-volatile or thermally labile compounds.[10][11][12][13] The combination of liquid chromatography for separation with tandem mass spectrometry provides high sensitivity and structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of novel metabolites.[14][15][16] Once a metabolite has been isolated and purified in sufficient quantity (typically sub-microgram to milligram amounts), 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to determine the precise connectivity of atoms and the stereochemistry of the molecule.[17][18][19]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in this compound metabolite analysis.

Caption: General experimental workflow for this compound metabolite analysis.

Caption: Simplified metabolic pathway of this compound.

Conclusion

The identification and structural elucidation of this compound metabolites is a complex analytical challenge that requires a multi-faceted approach. The combination of advanced separation sciences, particularly GC-MS and LC-MS, with powerful spectroscopic techniques like NMR, provides the necessary tools for comprehensive metabolic profiling. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working in the fields of drug metabolism, toxicology, and anti-doping science to further investigate the biotransformation of this compound and other synthetic steroids.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography/mass spectometry identification of long-term excreted metabolites of the anabolic steroid 4-chloro-1,2-dehydro-17alpha-methyltestosterone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. bionmr.unl.edu [bionmr.unl.edu]

- 16. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular and Molecular Effects of Mibolerone on Muscle Satellite Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone, a potent synthetic anabolic-androgenic steroid (AAS), is known for its high affinity for the androgen receptor (AR).[1][2][3] While its systemic effects on muscle hypertrophy are acknowledged, the specific cellular and molecular mechanisms through which it influences muscle satellite cells—the resident stem cells responsible for muscle repair and growth—are less defined. This document synthesizes the current understanding of this compound's action on satellite cells, detailing its impact on proliferation and differentiation, exploring the underlying signaling pathways, and providing standardized experimental protocols for future research. The objective is to furnish a core technical resource for researchers investigating androgenic pathways in muscle regeneration and developing therapeutics targeting muscle growth and repair.

Introduction to this compound and Muscle Satellite Cells

This compound (7α,17α-dimethyl-19-nortestosterone) is a synthetic, orally active AAS derived from nandrolone.[1] It exhibits extremely high binding affinity for the androgen receptor (AR), significantly greater than that of testosterone, and has been used as a high-affinity ligand for AR characterization.[3][4] Its potent anabolic nature suggests a strong influence on skeletal muscle mass.[3][5]

Muscle satellite cells are quiescent myogenic progenitors located between the basal lamina and the sarcolemma of muscle fibers.[6][7] In response to stimuli such as injury or resistance exercise, these cells become activated, proliferate, and differentiate to fuse with existing muscle fibers (contributing to hypertrophy) or form new myofibers (enabling regeneration).[8] Androgens are known regulators of this process, with studies demonstrating that androgen administration can increase the number of satellite cells in a dose-dependent manner.[9][10] Satellite cells are considered a direct target for androgens as they express the AR.[8] Understanding how compounds like this compound modulate satellite cell activity is crucial for elucidating the mechanisms of muscle hypertrophy and for the development of targeted therapies for muscle wasting disorders.

Cellular Effects of Androgens on Muscle Satellite Cells

While direct studies on this compound are limited, the effects of potent androgens like testosterone and mesterolone provide a strong inferential framework for its actions. The literature presents a complex, sometimes contradictory, view on whether androgens primarily drive satellite cell proliferation or differentiation.[9][10]

Proliferation

Androgen administration has been shown to increase the number of satellite cells, a key factor in testosterone-induced muscle hypertrophy.[8] This suggests a pro-proliferative effect. For instance, studies on the androgen mesterolone demonstrated a significant increase in satellite cell numbers within chicken pectoralis muscle, which correlated with muscle hypertrophy.[11][12] However, some in vitro studies using testosterone on porcine satellite cells found no direct impact on proliferation rates.[13] This discrepancy may arise from differences in model systems, androgen concentration, or the specific androgen used. Given this compound's high potency, it is hypothesized to be a strong promoter of satellite cell entry into the cell cycle.

Differentiation

The role of androgens in satellite cell differentiation is also debated. Some evidence suggests that androgens may delay differentiation to expand the pool of myoblasts.[8] For example, testosterone treatment was found to depress the differentiation of porcine satellite cells in culture.[13][14] This action is thought to maintain a pool of progenitor cells that can be drawn upon for continued growth. Conversely, other studies suggest that androgens can promote the expression of myogenic differentiation markers. This dual action highlights the complexity of androgen signaling, which may be context-dependent, varying with the stage of myogenesis and the local signaling environment.

Quantitative Data Summary

The following table summarizes representative quantitative findings from studies on androgens and their effects on key myogenic parameters. Note: Data for this compound is not available and is inferred from potent androgens like testosterone and mesterolone.

| Parameter | Androgen Studied | Model System | Key Quantitative Finding | Reference |

| Satellite Cell Number | Testosterone | Human Muscle Biopsies | Associated with an increase in satellite cell number | [8] |

| Satellite Cell Number | Mesterolone | Chicken Pectoralis Muscle | Significant increase in all satellite cell indices | [11] |

| Myonuclear Number | Mesterolone | Chicken Pectoralis Muscle | Significantly increased with mesterolone administration | [11] |

| Fiber Size (CSA) | Mesterolone | Chicken Pectoralis Muscle | Significant increase in pectoralis fiber size | [11] |

| Satellite Cell Proliferation | Testosterone | Porcine Satellite Cells (in vitro) | No significant effect (P > 0.01) on proliferation | [13] |

| Satellite Cell Differentiation | Testosterone | Porcine Satellite Cells (in vitro) | Depressed differentiation by 20-30% on days 2-4 of treatment | [13] |

| Androgen Receptor (AR) Level | Testosterone | Porcine Satellite Cells (in vitro) | Incremental increase in immunoreactive AR after 6, 12, and 24h | [13] |

Molecular Mechanisms and Signaling Pathways

The anabolic effects of this compound are initiated by its binding to the intracellular androgen receptor. This interaction triggers a cascade of genomic and potentially non-genomic events that collectively modulate satellite cell behavior.

Genomic Androgen Receptor Signaling

The canonical pathway involves this compound binding to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The this compound-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This action modulates the transcription of key myogenic regulatory factors (MRFs) and other growth-related genes.

-

Upregulation of Pro-Myogenic Factors: Androgens can increase the expression of factors that promote muscle growth, such as Insulin-like Growth Factor 1 (IGF-1).[9]

-

Modulation of Myogenic Regulatory Factors (MRFs): Androgens influence the expression of MRFs like MyoD and Myogenin, which are critical for differentiation.[8] Downregulation of these factors can delay differentiation, while upregulation can promote it.[8]

-

Inhibition of Anti-Myogenic Factors: Androgens may suppress inhibitors of muscle growth, such as myostatin.[8]

Caption: Genomic signaling pathway of this compound in muscle satellite cells.

Key Experimental Protocols

Standardized methodologies are essential for reproducible research in this field. The following sections detail core protocols for studying the effects of this compound on satellite cells.

Satellite Cell Isolation and Culture

This protocol describes the enzymatic isolation of satellite cells from mouse skeletal muscle, a common preclinical model.[6][7][15]

-

Muscle Dissection: Aseptically dissect hindlimb muscles from mice and place them in a dish containing DMEM with 1% penicillin/streptomycin.[16]

-

Enzymatic Digestion: Mince the muscle tissue thoroughly. Digest the tissue using a solution of Dispase II and Collagenase D in DMEM for 45-60 minutes at 37°C with gentle agitation.

-

Cell Filtration: Stop the digestion by adding fetal bovine serum (FBS). Pass the cell suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers to obtain a single-cell suspension.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in growth medium (e.g., DMEM/F12 with 20% FBS, bFGF, and 1% Penicillin-Streptomycin), and plate on collagen-coated dishes.

-

Myoblast Enrichment: Utilize pre-plating techniques. Fibroblasts adhere more rapidly to uncoated plastic than myoblasts. After 1-2 hours, transfer the supernatant containing the myoblast-enriched population to a new collagen-coated dish.

-

Culture and Treatment: Culture cells at 37°C with 5% CO2. Once cells reach desired confluency (e.g., 70-80%), replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum) containing this compound at various concentrations to induce myogenesis.

Caption: General experimental workflow for studying this compound's effects.

Western Blot for Myogenic Proteins

This protocol is for quantifying the expression of key myogenic proteins (e.g., MyoD, Myogenin, MHC, AR).[17][18][19]

-

Protein Extraction: Wash treated cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Myogenin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

RT-qPCR for Myogenic Gene Expression

This protocol quantifies mRNA levels of myogenic genes (e.g., Pax7, Myf5, MyoD, Myogenin).[20][21][22][23]

-

RNA Isolation: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.

-

Thermocycling: Run the qPCR reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or 18S).[22]

Conclusion and Future Directions

This compound, as a highly potent androgen, is expected to be a strong modulator of muscle satellite cell function. Based on evidence from related androgens, its primary mechanism involves binding to the androgen receptor to trigger genomic signaling cascades that influence the expression of critical myogenic factors. This likely results in an increase in satellite cell number and modulation of their differentiation program to support muscle fiber hypertrophy.

Future research should focus on generating this compound-specific dose-response data in primary human satellite cell cultures. Advanced techniques such as RNA-sequencing could provide a comprehensive, unbiased view of the transcriptional landscape altered by this compound, uncovering novel target genes and pathways. Furthermore, investigating potential non-genomic, rapid signaling effects of this compound could offer a more complete picture of its powerful anabolic actions. This detailed molecular understanding will be invaluable for the development of next-generation selective androgen receptor modulators (SARMs) that can harness the therapeutic potential of androgen signaling for muscle repair while minimizing off-target effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biotransformation of a potent anabolic steroid, this compound, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of steroid receptors in human prostate using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cheque Drops (this compound) - Bodybuilding Forums - JuicedMuscle.com [juicedmuscle.com]

- 6. Isolation and culture of mouse satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgen regulation of satellite cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Influence of mesterolone on satellite cell distribution and fiber morphology within maturing chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Testosterone up-regulates androgen receptors and decreases differentiation of porcine myogenic satellite cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Isolation and Culture of Satellite Cells from Mouse Skeletal Muscle | Springer Nature Experiments [experiments.springernature.com]

- 16. A Simple Method for the Isolation and in vitro Expansion of Highly Pure Mouse and Human Satellite Cells [bio-protocol.org]

- 17. bosterbio.com [bosterbio.com]

- 18. bio-rad.com [bio-rad.com]

- 19. Western Blot Protocol | Proteintech Group [ptglab.com]

- 20. researchgate.net [researchgate.net]

- 21. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Mibolerone's Role in the Regulation of the Hypothalamic-Pituitary-Gonadal Axis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibolerone (7α,17α-dimethyl-19-nortestosterone), a potent synthetic anabolic-androgenic steroid (AAS), exerts significant regulatory effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This technical guide delineates the molecular interactions and physiological consequences of this compound's engagement with this critical endocrine system. By binding with high affinity to the androgen receptor (AR) and exhibiting notable progestogenic activity, this compound initiates a powerful negative feedback loop, primarily targeting the pituitary gland to suppress gonadotropin secretion. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from studies on the closely related compound 7α-methyl-19-nortestosterone (MENT), detailed experimental protocols for relevant assays, and visual representations of the involved signaling pathways.

Introduction to this compound

This compound is a 17α-alkylated derivative of nandrolone (19-nortestosterone)[1]. Initially developed for veterinary use to prevent estrus in female dogs, its potent hormonal activity has made it a subject of interest in endocrine research[1]. Chemically, it is 7α,17α-dimethylestr-4-en-17β-ol-3-one[1]. Its unique structural modifications, particularly the 7α- and 17α-methyl groups, confer high oral bioavailability and resistance to metabolic degradation[2].

This compound's primary mechanism of action involves its function as a potent agonist of the androgen receptor (AR)[1]. Additionally, it demonstrates significant binding affinity for the progesterone receptor (PR), contributing to its complex endocrine profile and potent effects on the HPG axis[1][3].

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Brief Overview

The HPG axis is a tightly regulated endocrine system that governs reproductive function and steroidogenesis. It involves a cascade of hormonal signals:

-

Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner.

-

Anterior Pituitary: In response to GnRH pulses, gonadotroph cells secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

-

Gonads (Testes and Ovaries): LH and FSH stimulate the gonads to produce sex steroids (testosterone and estrogen) and support gametogenesis.

These sex steroids, in turn, exert negative feedback on the hypothalamus and pituitary to regulate the secretion of GnRH, LH, and FSH, thus maintaining hormonal homeostasis.

This compound's Mechanism of Action on the HPG Axis

This compound disrupts the normal functioning of the HPG axis primarily through potent negative feedback, leading to the suppression of gonadotropin secretion. This action is mediated through its binding to both androgen and progesterone receptors at the level of the pituitary and potentially the hypothalamus.

Pituitary Suppression of Gonadotropin Release

The primary and most well-documented effect of this compound on the HPG axis is the suppression of LH and FSH secretion from the anterior pituitary. A study in cats identified the apparent mechanism of action of this compound as the suppression of the release of pituitary luteinizing hormone[4].

While direct quantitative in vivo studies on this compound's effect on LH and FSH pulse amplitude and frequency are limited in the available literature, extensive research on the closely related and structurally similar compound, 7α-methyl-19-nortestosterone (MENT), provides strong evidence for the potent gonadotropin-suppressive effects of this class of androgens.

-

Androgenic Negative Feedback: As a potent androgen, this compound binds to ARs on gonadotroph cells in the pituitary, inhibiting the synthesis and release of LH and, to a lesser extent, FSH.

-

Progestogenic Negative Feedback: this compound's affinity for the progesterone receptor adds another layer to its suppressive effects. Progesterone is a known inhibitor of GnRH pulse frequency at the hypothalamic level and can also exert direct inhibitory effects on the pituitary[5][6]. The dual androgenic and progestogenic actions of this compound likely result in a more profound suppression of gonadotropins than a pure androgen.

Potential Hypothalamic Effects

Androgens and progestins can also exert negative feedback at the level of the hypothalamus by reducing the frequency and/or amplitude of GnRH pulses. This leads to a subsequent decrease in pituitary stimulation. While direct experimental evidence of this compound's effect on the GnRH pulse generator is lacking, its known receptor affinities suggest a high probability of such an interaction.

Direct Gonadal Effects

There is currently a lack of direct evidence from in vitro studies on the specific inhibitory effects of this compound on testicular or ovarian steroidogenesis.

Quantitative Data on Gonadotropin Suppression by a Related Compound

The following tables summarize the quantitative data on the suppression of gonadotropins and testosterone by 7α-methyl-19-nortestosterone (MENT), a close structural analog of this compound. This data provides a strong indication of the expected potency of this compound.

Table 1: Comparative Potency of MENT versus Testosterone in Rats [7]

| Parameter | MENT Potency Relative to Testosterone |

| Suppression of Serum Gonadotropins | ~12 times more potent |

| Anabolic Effect (muscle weight) | ~10 times more potent |

| Androgenic Effect (prostate weight) | ~4 times more potent |

Table 2: Dose-Dependent Suppression of Hormones by MENT Acetate Implants in Healthy Men (28-day treatment) [8]

| Number of Implants | Approximate Daily Dose | Mean Serum MENT (nmol/L) | Mean LH Suppression (%) | Mean FSH Suppression (%) | Mean Testosterone Suppression (%) |

| 1 | ~500 µg | 0.7 ± 0.1 | - | - | - |

| 2 | ~1000 µg | 1.2 ± 0.1 | 97 ± 1 | 95 ± 1 | 93 ± 1 |

| 4 | ~2000 µg | 2.0 ± 0.1 | 97 ± 1 | 95 ± 1 | 93 ± 1 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of HPG Axis Regulation by this compound

Caption: this compound's negative feedback on the HPG axis via AR and PR.

Experimental Workflow: Competitive Androgen Receptor Binding Assay